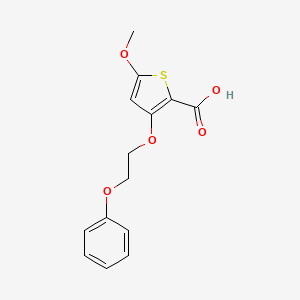
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is a complex carbohydrate derivative It is a glucopyranose compound that has been modified with methoxybenzylidene and acetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and further functionalization. One common method involves the use of p-methoxybenzaldehyde to form the benzylidene acetal at the 4,6-positions of glucose. The remaining hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.
Substitution: The acetyl and benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and to develop glycosylated biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose involves its interaction with molecular targets such as enzymes and receptors. The acetyl and benzylidene groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and molecular recognition processes.
類似化合物との比較
Similar Compounds
- 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-benzyl-beta-D-glucopyranose
- 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-pivaloyl-beta-D-glucopyranose
- 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-benzoyl-beta-D-glucopyranose
Uniqueness
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is unique due to its specific combination of acetyl and benzylidene protective groups. This combination provides distinct chemical properties, such as solubility and reactivity, which can be advantageous in various synthetic and research applications. The presence of the p-methoxybenzylidene group also imparts specific steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.
特性
分子式 |
C20H24O10 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
[6,7-diacetyloxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C20H24O10/c1-10(21)26-17-16-15(29-20(28-12(3)23)18(17)27-11(2)22)9-25-19(30-16)13-5-7-14(24-4)8-6-13/h5-8,15-20H,9H2,1-4H3 |
InChIキー |
YSPPODKEDCPWPH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)

![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)


![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)



![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)

